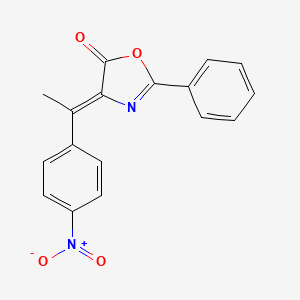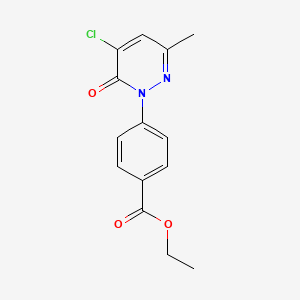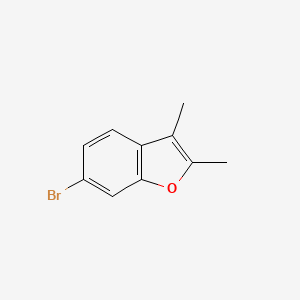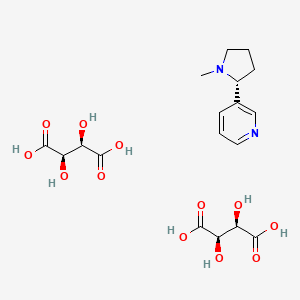![molecular formula C9H10N4O2S B12900003 N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide CAS No. 62032-93-3](/img/structure/B12900003.png)
N-Acetyl-N-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is a heterocyclic compound that features a thiazole and triazole ring fused together. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide typically involves the annulation of a thiazole ring to a triazole moiety. One common method starts with the preparation of the triazole intermediate, which is then reacted with a thiazole precursor under specific conditions to form the desired compound. The reaction conditions often include the use of acetic anhydride as a solvent and a catalyst such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism by which N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired pharmacological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-a]benzimidazoles: These compounds share a similar thiazole ring structure but differ in their fused ring systems.
Thiazolo[4,5-b]pyridines: Another class of compounds with a thiazole ring fused to a pyridine ring, exhibiting different pharmacological properties.
Uniqueness
N-Acetyl-N-(6-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
62032-93-3 |
|---|---|
Formule moléculaire |
C9H10N4O2S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
N-acetyl-N-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O2S/c1-5-4-16-9-10-8(11-13(5)9)12(6(2)14)7(3)15/h4H,1-3H3 |
Clé InChI |
RZFKKQWFDIXXTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC2=NC(=NN12)N(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,4-Oxadiazol-2-amine, 5-[2-(2-fluorophenoxy)phenyl]-](/img/structure/B12899937.png)

![Cyclopropa[3,4]cyclopenta[1,2-d]pyrimidine](/img/structure/B12899958.png)
![8-Methyl-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12899964.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B12899972.png)
![6-[5-Butanoyl-6-(pyrrolidin-1-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12899988.png)


![4-(4-(5-Methylbenzo[d]oxazol-2-yl)styryl)benzamide](/img/structure/B12899992.png)
![1,2,3,4,6,7,8,9-Octamethyldibenzo[b,d]furan](/img/structure/B12899997.png)
![3-[3-(Phenylsulfanyl)propyl]furan](/img/structure/B12900014.png)


